1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole
CAS No.:
Cat. No.: VC17185274
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2 |
|---|---|
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | 1-(2-bicyclo[2.2.1]hept-5-enyl)imidazole |
| Standard InChI | InChI=1S/C10H12N2/c1-2-9-5-8(1)6-10(9)12-4-3-11-7-12/h1-4,7-10H,5-6H2 |
| Standard InChI Key | WPWDDHUQPQBDGV-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC(C1C=C2)N3C=CN=C3 |
Introduction
Chemical Identity and Structural Characterization
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole (IUPAC name: 1-(2-bicyclo[2.2.1]hept-5-enyl)imidazole) is a bicyclic compound with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol. Its structure features a norbornene moiety (bicyclo[2.2.1]hept-5-ene) fused to an imidazole ring at the 1-position, conferring both rigidity and electronic diversity. The canonical SMILES string C1C2CC(C1C=C2)N3C=CN=C3 delineates the connectivity of the bicyclic system (C1C2CC(C1C=C2)) and the imidazole ring (N3C=CN=C3).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂ | |
| Molecular Weight | 160.22 g/mol | |
| IUPAC Name | 1-(2-bicyclo[2.2.1]hept-5-enyl)imidazole | |
| InChI Key | WPWDDHUQPQBDGV-UHFFFAOYSA-N | |
| PubChem CID | 12051465 |
The bicyclo[2.2.1]hept-5-ene scaffold introduces steric constraints and electron-rich double bonds, while the imidazole ring contributes π-conjugation and coordination sites. This combination likely influences reactivity, solubility, and intermolecular interactions.
Structural and Computational Analysis
Computational studies offer insights into the compound’s electronic and steric profile. The norbornene moiety imposes a boat-like conformation, restricting rotational freedom and enhancing thermal stability. Density functional theory (DFT) calculations on similar systems predict moderate dipole moments (~3–4 D) due to the imidazole’s electron-rich nature . The LogP value, estimated at 1.19–1.50, suggests moderate hydrophobicity, aligning with trends in bicyclic compounds .
Table 2: Computational Descriptors of Analogous Compounds
| Compound | TPSA (Ų) | LogP | H-Bond Acceptors | H-Bond Donors |
|---|---|---|---|---|
| Bicyclo[2.2.1]hept-5-en-2-ylmethanol | 20.23 | 1.19 | 1 | 1 |
| 4-(Norbornenyl)-1-methylimidazole | 28.03 | 1.42 | 2 | 0 |
The imidazole ring’s nitrogen atoms (TPSA ≈ 28–35 Ų) enhance solubility in polar solvents and potential for hydrogen bonding . These traits are critical for applications in catalysis or supramolecular chemistry.
Research Gaps and Future Directions
Despite its structural promise, experimental data on 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole are sparse. Key unanswered questions include:
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Synthetic Optimization: Developing regioselective methods for imidazole attachment.
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Thermal Stability: Assessing decomposition temperatures and compatibility with high-temperature processes.
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Biological Activity: Screening for antimicrobial, anticancer, or enzyme-inhibitory effects.
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Coordination Behavior: Investigating metal-binding kinetics and catalytic efficiency.
Comparative studies with methylated analogs (e.g., 4-(norbornenyl)-1-methylimidazole, PubChem CID 91704254) could elucidate the impact of substituents on reactivity .
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